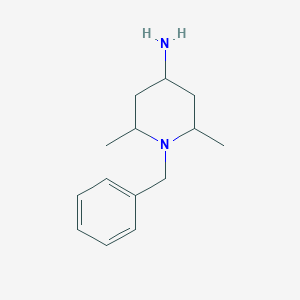

1-Benzyl-2,6-dimethyl-piperidin-4-ylamine

Description

Properties

IUPAC Name |

1-benzyl-2,6-dimethylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-11-8-14(15)9-12(2)16(11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQHCVRZYPYZNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(N1CC2=CC=CC=C2)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The ketone reacts with ammonium acetate in methanol under acidic conditions to form an imine intermediate. Sodium cyanoborohydride (NaBH3CN), a selective reducing agent, reduces the imine to the corresponding amine. Typical conditions include:

-

Solvent : Methanol or tetrahydrofuran (THF)

-

Temperature : Room temperature to 50°C

-

Catalyst : Acetic acid (0.1–1.0 equiv)

For industrial scalability, catalytic hydrogenation using hydrogen gas (H₂) and Raney nickel or platinum oxide (PtO₂) at 60–80°C under 3–5 bar pressure offers a solvent-free alternative. This method avoids stoichiometric reductants but requires careful control of reaction parameters to prevent over-reduction.

Optimization Insights

-

Ammonia Source : Ammonium acetate provides consistent results, but gaseous ammonia in ethanol at high pressure (10–15 bar) improves atom economy.

-

Catalyst Selection : Palladium on carbon (Pd/C) achieves faster reaction rates but may necessitate post-reduction filtration steps.

-

Purity Control : Column chromatography (silica gel, eluent: dichloromethane/methanol 95:5) isolates the amine with >98% purity.

Cyclization of N-Benzyl-β-ketoamide Precursors

An alternative approach constructs the piperidine ring de novo using N-benzyl-β-ketoamides. This method introduces methyl groups at positions 2 and 6 during cyclization.

Synthesis of N-Benzyl-β-ketoamide

Benzylamine reacts with methyl acrylate derivatives under Michael addition conditions. For example:

-

Step 1 : Benzylamine (1 equiv) and 2,6-dimethyl acrylate (3 equiv) undergo Michael addition in methanol at 5–30°C for 1 hour.

-

Step 2 : Heating to 50–60°C for 9–24 hours induces cyclization, forming the piperidinone ring.

-

Step 3 : Hydrolysis-decarboxylation using lithium chloride (LiCl) or calcium chloride (CaCl₂) at 60–85°C yields 1-benzyl-2,6-dimethylpiperidin-4-one.

Reductive Amination

The resulting ketone undergoes reductive amination as described in Section 1. This two-pot process achieves an overall yield of 50–65%.

Catalytic Hydrogenation of Nitrile Intermediates

Introducing the amine group via nitrile reduction provides a high-yielding pathway.

Synthesis of 1-Benzyl-2,6-dimethylpiperidin-4-carbonitrile

Hydrogenation Conditions

-

Catalyst : Raney nickel or palladium on barium sulfate (Pd/BaSO₄)

-

Solvent : Ethanol or ethyl acetate

-

Pressure : 5–10 bar H₂

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Yield | Purity | Industrial Feasibility |

|---|---|---|---|---|---|

| Reductive Amination | 1-Benzyl-2,6-dimethylpiperidin-4-one | Imine formation, reduction | 70–85% | >98% | High |

| Cyclization | Benzylamine, methyl acrylate | Michael addition, cyclization | 50–65% | 95–99% | Moderate |

| Nitrile Hydrogenation | Piperidinone-derived nitrile | Cyanohydrin formation, H₂ | 80–90% | >99% | High |

Challenges and Innovations

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine at position 4 participates in alkylation and acylation reactions:

-

Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) to form secondary amines under mild conditions (e.g., Et₃N in DMF at 100°C) .

-

Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in polar aprotic solvents.

Example Reaction Pathway

Conditions: Base (e.g., Et₃N), DMF, 18–24 h .

Intramolecular Elimination Reactions

Under strong base or acidic conditions, Hofmann-type elimination may occur:

-

Hofmann Elimination : Forms alkenes via deprotonation and β-hydrogen elimination. Observed in structurally similar piperidines treated with PPh₃-CBr₄ or MsCl, yielding azepines or cyclopenta-fused products .

Product Distribution in Related Systems

| Reactant | Products (Ratio) | Conditions |

|---|---|---|

| N-Benzyloxyamine | Azepine (63%), Alkene (28%) | PPh₃-CBr₄, 80°C |

Catalytic Hydrogenation

The benzyl group undergoes hydrogenolysis under H₂/Pd-C:

-

Debenzylation : Removes the benzyl substituent, yielding 2,6-dimethyl-piperidin-4-amine .

Conditions: 10% Pd/C, MeOH, 50 psi H₂, 24 h .

Cross-Coupling Reactions

The amine participates in Pd-catalyzed couplings:

-

Buchwald-Hartwig Amination : Forms aryl-substituted derivatives with aryl halides (e.g., 3-bromopyridine) using Pd₂(dba)₃ and DavePhos as ligands .

Key Reaction Parameters

| Component | Role | Quantity (mmol) |

|---|---|---|

| Pd₂(dba)₃ | Catalyst | 0.02 |

| DavePhos | Ligand | 0.02 |

| NaOtBu | Base | 1.4 |

Functional Group Interconversion

-

Nitroxide Formation : Reacts with oxidizing agents (e.g., mCPBA) to generate nitroxides, though this is more common in hydroxylamine derivatives .

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to form imines under anhydrous conditions.

Stereochemical Considerations

The 2,6-dimethyl groups impose steric hindrance:

-

Regioselectivity : Reactions favor positions distal to methyl substituents (e.g., C4 amine alkylation over C2/C6) .

-

Diastereomer Formation : Intramolecular cyclization yields trans-fused products due to chair conformer stability .

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry

1-Benzyl-2,6-dimethyl-piperidin-4-ylamine serves as a crucial building block in synthesizing pharmaceutical agents targeting the central nervous system (CNS). Its unique structure allows it to modulate neurotransmitter receptors, making it a candidate for developing treatments for various neurological disorders.

Organic Synthesis

This compound acts as an intermediate in synthesizing complex organic molecules, including natural products and agrochemicals. Its reactivity enables the formation of diverse derivatives that can be tailored for specific applications.

Biological Studies

The compound is utilized in biological studies to explore its effects on neurotransmission and enzyme inhibition. Its interactions with specific molecular targets can provide insights into its potential therapeutic uses.

Industrial Applications

In industrial settings, this compound is employed in producing specialty chemicals and materials with desired properties. Its versatility makes it valuable in various chemical manufacturing processes.

Research indicates that this compound exhibits potential biological activities:

Anticonvulsant Activity

Studies have shown that structurally related compounds demonstrate anticonvulsant properties. For example, piperidine derivatives have been tested for efficacy against seizures using models like the maximal electroshock (MES) test.

Neurotransmitter Interaction

The compound's ability to interact with neurotransmitter systems positions it as a candidate for further research into neurological treatments. Some analogs have been explored as selective antagonists of chemokine receptors, suggesting anti-inflammatory applications.

Case Studies and Research Findings

Several studies highlight the relevance of piperidine derivatives:

- Anticonvulsant Studies : Research on piperidine derivatives has shown significant protective effects against seizures in animal models.

- Neuropharmacological Studies : Investigations into interactions with cholinergic systems reveal potential as acetylcholinesterase inhibitors relevant to Alzheimer's disease therapy.

- Structure-Activity Relationship (SAR) : Studies have identified structural features enhancing binding affinity to specific receptors, emphasizing the importance of substitution patterns in determining biological activity.

Mechanism of Action

The mechanism of action of 1-Benzyl-2,6-dimethyl-piperidin-4-ylamine involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the central nervous system, modulating their activity and influencing neurotransmission. It may also inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Piperidine Derivatives with Substituted Esters ()

A key group of analogs includes 2,2,6,6-tetramethylpiperidin-4-yl esters (e.g., acetate, propionate, butyrate). These share a piperidine backbone but differ in substituents:

- Substitution pattern : The analogs feature 2,2,6,6-tetramethyl groups versus 1-benzyl-2,6-dimethyl groups in the target compound.

- Functional group : The ester (-COOR) in analogs contrasts with the amine (-NH₂) in the target compound.

Implications :

- Basicity : The amine group in 1-Benzyl-2,6-dimethyl-piperidin-4-ylamine confers higher basicity compared to esters, which are neutral or weakly acidic.

- Reactivity : The amine may participate in hydrogen bonding or salt formation, whereas esters are more prone to hydrolysis.

Substituted Tetrahydroindazolium Iodides ()

Compounds like 1-benzyl-2,5-dimethyl-tetrahydroindazolium iodide (m.p. 175–176°C) share a benzyl and methyl substituents but on an indazole ring (a bicyclic structure with two adjacent nitrogen atoms) instead of piperidine.

- Structural differences : Indazole vs. piperidine alters aromaticity and electronic properties.

- Physical properties : The higher melting point of the indazole derivative (175–176°C) suggests stronger intermolecular forces (e.g., ionic interactions in iodides) compared to the target compound, though data for the latter’s melting point is unavailable.

Bicyclic and Imidazole Derivatives ()

- Imidazole derivatives () : Compounds like 1-benzyl-2-thioxo-imidazolecarboxylate feature a five-membered aromatic ring with sulfur and nitrogen heteroatoms, differing in ring size and electronic properties from piperidine.

Research Implications and Limitations

- Synthetic Challenges : The discontinued status of this compound may reflect synthetic difficulties or instability compared to ester-based piperidines.

- Pharmacological Potential: The amine group’s nucleophilicity could make it a candidate for drug design, though its lipophilicity may require optimization for bioavailability.

- Data Gaps: Limited experimental data (e.g., melting points, solubility) for the target compound hinders direct comparisons. Further studies are needed to explore its reactivity and biological activity.

Biological Activity

1-Benzyl-2,6-dimethyl-piperidin-4-ylamine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets.

The synthesis of this compound typically involves the alkylation of piperidine with benzyl chloride, followed by methylation at the 2 and 6 positions using methyl iodide or methyl bromide. The final product is purified through recrystallization or chromatography .

Synthetic Route

| Step | Description |

|---|---|

| Starting Materials | Piperidine and benzyl chloride are used as starting materials. |

| Alkylation | Piperidine is alkylated with benzyl chloride in the presence of a base. |

| Methylation | Methylation occurs at the 2 and 6 positions using methyl iodide or bromide. |

| Purification | Final product is purified via recrystallization or column chromatography. |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors in the central nervous system (CNS). It modulates neurotransmission and may inhibit certain metabolic enzymes, thereby affecting various cellular functions .

Biological Activity

This compound has shown potential in several biological assays:

Anticonvulsant Activity

Research indicates that compounds structurally related to this compound may exhibit anticonvulsant properties. For instance, studies on similar piperidine derivatives have demonstrated efficacy in seizure models, suggesting that this compound could also possess similar pharmacological effects .

Neurotransmitter Interaction

The compound's ability to interact with neurotransmitter systems positions it as a candidate for further research into treatments for neurological disorders. Its structural analogs have been explored for their roles as selective antagonists of chemokine receptors, indicating a potential for anti-inflammatory applications .

Case Studies and Research Findings

Several studies highlight the biological relevance of piperidine derivatives:

- Anticonvulsant Studies : A series of piperidine derivatives were synthesized and tested for their anticonvulsant activity using models such as the maximal electroshock (MES) test and pentylenetetrazole (PTZ) test. Some derivatives showed significant protective effects against induced seizures .

- Neuropharmacological Studies : The interaction of piperidine derivatives with cholinergic systems has been investigated, revealing their potential as acetylcholinesterase inhibitors, which are relevant in Alzheimer's disease therapy .

- Structure-Activity Relationship (SAR) : Studies on benzylpiperidines have identified key structural features that enhance binding affinity to specific receptors, emphasizing the importance of substitution patterns in determining biological activity .

Q & A

Basic Research Question

- Spectroscopy :

- NMR : Confirm substitution patterns (e.g., 2,6-dimethyl protons at δ 1.2–1.5 ppm; benzyl protons at δ 7.2–7.4 ppm).

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 247.3).

- Chromatography :

What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?

Advanced Research Question

- Combined MD/DFT Studies : Perform molecular dynamics (MD) simulations to model steric effects of the 2,6-dimethyl groups, then validate with kinetic experiments.

- Cross-Validation : Compare computed activation energies with experimental Arrhenius plots for key reactions (e.g., nucleophilic substitution). Discrepancies may arise from solvent effects or transition-state stabilization not captured in silico .

How should researchers design experiments to study steric effects of the 2,6-dimethyl groups on the compound's interactions?

Advanced Research Question

- Factorial Design : Use a 2³ factorial matrix to test variables:

- Factors : Solvent polarity, temperature, and reactant concentration.

- Response Variables : Reaction rate, yield, and byproduct formation.

- Comparative Analysis : Synthesize analogs lacking methyl groups (e.g., 1-benzylpiperidin-4-amine) and compare binding affinities via isothermal titration calorimetry (ITC) .

What safety protocols are essential when handling this compound?

Basic Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of dust or vapors.

- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers. Refer to SDS guidelines for structurally related piperidine derivatives .

What methodologies validate the compound's role as a precursor or impurity in pharmaceutical synthesis?

Advanced Research Question

- Impurity Profiling : Use LC-MS/MS to detect trace levels (≤0.1%) in drug formulations. Reference standards (e.g., 4-Anilino-1-benzylpiperidine) can aid identification .

- Stability Studies : Accelerated degradation under heat/light (40°C, 75% RH) to identify breakdown products via HRMS .

What solvents and conditions are optimal for recrystallizing this compound?

Basic Research Question

- Solvent Screening : Test ethanol, ethyl acetate, and hexane mixtures. The compound’s solubility increases in polar aprotic solvents (e.g., DMF) but recrystallizes best from ethanol/water (7:3 v/v).

- DoE Application : Optimize cooling rate and solvent ratio to maximize crystal purity and yield .

How can reaction mechanisms involving this compound be analyzed using kinetic and isotopic labeling studies?

Advanced Research Question

- Kinetic Isotope Effects (KIE) : Substitute hydrogen with deuterium at reactive sites (e.g., amine group) to study rate-determining steps.

- Quench-Flow Experiments : Monitor intermediate formation via stopped-flow UV-Vis spectroscopy at millisecond resolution .

What spectroscopic techniques are most effective for identifying degradation products?

Basic Research Question

- High-Resolution Mass Spectrometry (HRMS) : Detect oxidative products (e.g., N-oxide derivatives).

- FT-IR : Identify carbonyl formation (C=O stretch ~1700 cm⁻¹) from hydrolysis of amine groups .

How can QSAR models predict biological activity based on structural modifications to the compound?

Advanced Research Question

- Descriptor Selection : Include steric parameters (e.g., Taft’s Es for 2,6-dimethyl groups) and electronic parameters (Hammett σ).

- Validation : Train models using analogs (e.g., 1-ethyl-N-phenylpiperidin-4-amine) with known bioactivity data. Cross-validate with leave-one-out (LOO) methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.